molecular formula C20H24OS B13344506 3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide

3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide

Cat. No.: B13344506
M. Wt: 312.5 g/mol
InChI Key: BUYXQOBSVKEOQS-UHFFFAOYSA-N
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Description

3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide is a sulfur-containing heterocyclic compound It is characterized by the presence of two tert-butyl groups at the 3 and 7 positions of the dibenzo[b,d]thiophene ring system, with an oxygen atom bonded to the sulfur atom, forming a sulfoxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide typically involves the oxidation of 3,7-Di-tert-butyldibenzo[b,d]thiophene. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the desired sulfoxide . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to a sulfone.

    Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho to the tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products

    Oxidation: 3,7-Di-tert-butyldibenzo[b,d]thiophene 5,5-dioxide.

    Reduction: 3,7-Di-tert-butyldibenzo[b,d]thiophene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Materials Science: Investigated for its potential use in organic electronic devices due to its unique electronic properties.

    Biology and Medicine: Studied for its potential biological activity, including as an inhibitor of certain enzymes or as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide depends on its specific application. In general, the sulfoxide group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and its ability to interact with biological targets or catalytic sites in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]thiophene: The parent compound without the tert-butyl groups and sulfoxide functionality.

    3,7-Di-tert-butyldibenzo[b,d]thiophene: The compound without the sulfoxide group.

    Dibenzo[b,d]thiophene 5-oxide: The compound without the tert-butyl groups.

Uniqueness

3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide is unique due to the presence of both tert-butyl groups and the sulfoxide functionality. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability, while the sulfoxide group introduces polarity and the potential for specific interactions with other molecules.

Properties

Molecular Formula

C20H24OS

Molecular Weight

312.5 g/mol

IUPAC Name

3,7-ditert-butyldibenzothiophene 5-oxide

InChI

InChI=1S/C20H24OS/c1-19(2,3)13-7-9-15-16-10-8-14(20(4,5)6)12-18(16)22(21)17(15)11-13/h7-12H,1-6H3

InChI Key

BUYXQOBSVKEOQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(S2=O)C=C(C=C3)C(C)(C)C

Origin of Product

United States

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